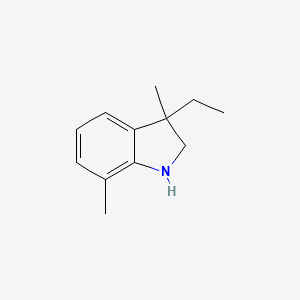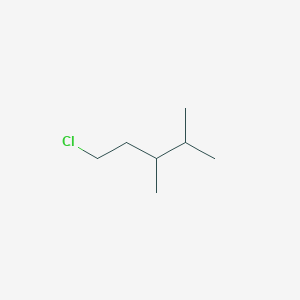
1-Chloro-3,4-dimethylpentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3,4-dimethylpentane is an organic compound belonging to the class of alkyl halides It is characterized by a chlorine atom attached to a carbon chain that also contains two methyl groups The molecular formula of this compound is C7H15Cl
Vorbereitungsmethoden
1-Chloro-3,4-dimethylpentane can be synthesized through several methods, including:
Free Radical Chlorination: This method involves the chlorination of 3,4-dimethylpentane using chlorine gas under ultraviolet light.
Industrial Production: On an industrial scale, the compound can be produced by the chlorination of 3,4-dimethylpentane in the presence of a catalyst such as ferric chloride (FeCl3) to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
1-Chloro-3,4-dimethylpentane undergoes various chemical reactions, including:
Nucleophilic Substitution (Sn1 and Sn2): The chlorine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or alkoxide (RO-) under appropriate conditions.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes or alkynes.
Oxidation and Reduction: While less common, the compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3,4-dimethylpentane has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties.
Pharmaceutical Research: It is investigated for its potential use in the synthesis of pharmaceutical compounds.
Chemical Engineering: The compound’s reactivity makes it useful in various chemical engineering processes.
Wirkmechanismus
The mechanism of action of 1-Chloro-3,4-dimethylpentane primarily involves its reactivity as an alkyl halide. The chlorine atom, being electronegative, creates a partial positive charge on the carbon atom to which it is attached, making it susceptible to nucleophilic attack. This property is exploited in various substitution and elimination reactions, where the chlorine atom is replaced or removed, leading to the formation of new compounds.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3,4-dimethylpentane can be compared with other similar alkyl halides, such as:
1-Chloro-2,2-dimethylpentane: This compound has a similar structure but with the chlorine atom attached to a different carbon atom.
1-Chloro-3,3-dimethylpentane: Another isomer with a different arrangement of methyl groups.
2-Chloro-4-methylpentane: A compound with a chlorine atom and a methyl group attached to different positions on the carbon chain.
The uniqueness of this compound lies in its specific structural arrangement, which influences its reactivity and applications in various chemical processes.
Eigenschaften
Molekularformel |
C7H15Cl |
|---|---|
Molekulargewicht |
134.65 g/mol |
IUPAC-Name |
1-chloro-3,4-dimethylpentane |
InChI |
InChI=1S/C7H15Cl/c1-6(2)7(3)4-5-8/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
JZIXDUBILJGMDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


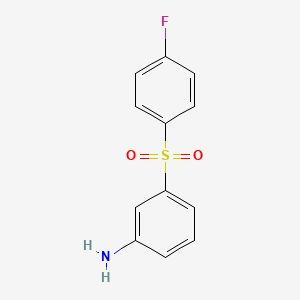
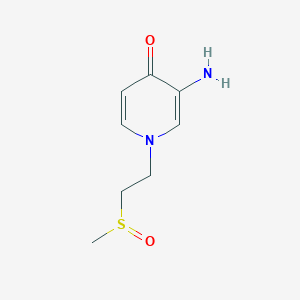
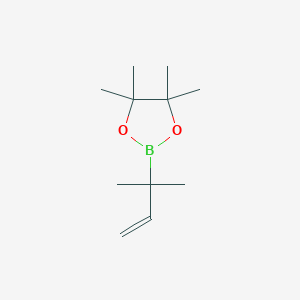
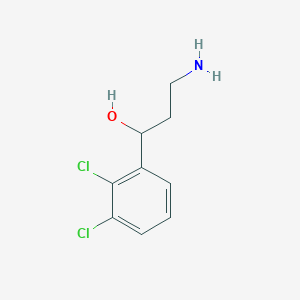
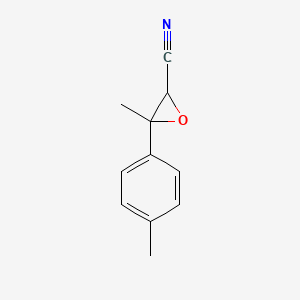
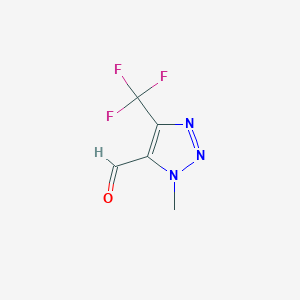
![2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylpentanoic acid](/img/structure/B13185587.png)
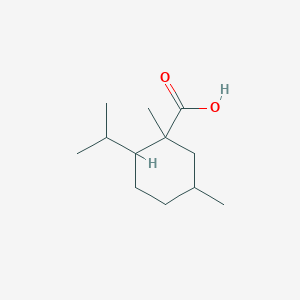
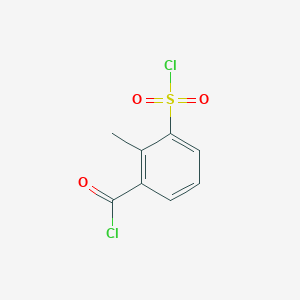
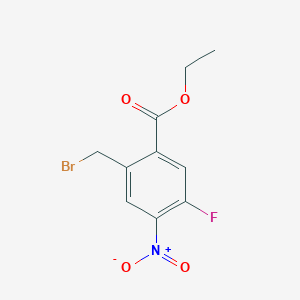
![{[2-(Chloromethyl)-3-methylbutoxy]methyl}benzene](/img/structure/B13185619.png)
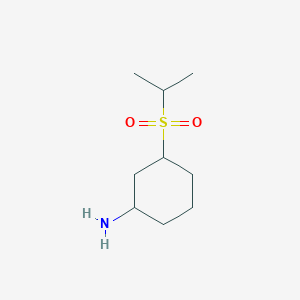
![2-[1-(Aminomethyl)cyclopropyl]bicyclo[2.2.1]heptan-2-ol](/img/structure/B13185637.png)
